Theoretical Framework & Proof-of-Concept
Specifications & Pricing

Smolecule

PbTx-3 site 5 sodium channel binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PbTx 3

CAS No.: 85079-48-7
Cat. No.: S624133

Get Quote

Molecular Binding Determinants

Alaninescanning mutagenesis studies on the rat NaV1.2 channel have identified that PbTx-3 binds to a

distributed, hydrophobic cleft formed by transmembrane segments from Domains I and IV [1].

Table 1: Key Amino Acid Residues Affecting PbTx-3 Binding Affinity in NaV1.2

Effect on PbTx-3

Transmembrane Residue . .
L Affinity (Kd vs. Interpretation
Segment Substitution .
Wild Type)
1S6 M402A, L4A07A, ~2-3 fold These side chains likely provide
V408A decrease favorable interactions for toxin binding.
G412A, F414A, ~2-3 fold These side chains may sterically or
Y415A increase allosterically hinder optimal binding;
alanine substitution removes this
hindrance.
IVS5 11663A, G1664A, ~2-3 fold These residues are critical for forming
L1665A, L1666A decrease high-affinity interactions with the toxin.

L1669A, V1670A,
G1678A, Y1684A

~2 fold increase

Similar to 1S6, these residues may
cause slight steric hindrance.
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Effect on PbTx-3

Transmembrane Residue o )
L Affinity (Kd vs. Interpretation
Segment Substitution .
Wild Type)
IVS5-SS1 Loop E1688A, F1697A ~2 fold increase The extracellular loop may also

influence the binding site
conformation.

The binding involves multiple, distributed interactions rather than a few critical "hot spots," consistent with

the large, rigid structure of the brevetoxin molecule [1].

Functional Effects on Different NaV Channel Isoforms

PbTx-3 exhibits subtype-specific potency across different human NaV channels. The table below

summarizes its functional effects and the comparative potency of its antagonist, brevenal [2].

Table 2: Functional Modulation of Human NaV Channels by PbTx-3 and Brevenal

Channel Primary Relative
. PbTx-3 Effects Brevenal Effects L
Isoform Tissue Sensitivity
Nav1.2 Central Enhances late current Modestly inhibits Sensitive [2]
Nervous (llate); little change in Ipeak [2].
System peak current (Ipeak) [2].
NaVv1l.4 Skeletal Inhibits Ipeak; significantly  Inhibits Ipeak; Sensitive [2]
Muscle enhances llate [2]. enhances llate [2].
NaV1.5 Cardiac Inhibits Ipeak; modest, Inhibits Ipeak at 5-fold lower PbTx-3
Muscle non-significant high concentrations affinity than
enhancement of llate [2]. [2]. NaV1.2/1.4 [1] [2]
NaVv1.7 Peripheral Inhibits Ipeak; no No significant effect ~ Resistant [2]
Neurons enhancement of llate [2]. (up to 30 uM) [2].
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Experimental Protocols and Tools

Saturation Binding Assay to Measure Affinity (Kd)

This protocol is used to determine the dissociation constant (Kd) of PbTx-3 for NaV channels [1].

Transfect tsA-201 cells with
NaV channel cDNA
Gsolate membrane fractiona

Incubate membranes with
[42-3H]-PbTx-3 (radioligand)
across a range of concentrations

l

Measure bound radioligand
at equilibrium

'

Fit data with
one-site binding model
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Click to download full resolution via product page
Experimental workflow for saturation binding assay

Key Reagents:

e Radioligand: [42-3H]-PbTx-3. Labeling at the 42-position has been shown to have little effect on its
binding affinity [3] [1].

e Cell System: tsA-201 cells (a derivative of HEK293) transiently transfected with the NaV channel a-
subunit of interest [1].

Procedure Outline:

e Transfert tsA-201 cells with the cDNA encoding the wild-type or mutant NaV channel [1].

¢ |solate membrane fractions from the transfected cells [1].

¢ Incubate membrane fractions with various concentrations of [42-3H]-PbTx-3 for approximately 3
hours to reach binding equilibrium [1].

e Measure the amount of radioligand bound to the membranes.

¢ Fit the resulting saturation binding curve with a one-site binding model to calculate the dissociation
constant (Kd) and the maximum number of binding sites (Bmax) [1].

Automated Patch-Clamp Electrophysiology for Functional
Analysis

This protocol assesses the functional consequences of toxin binding on channel activity [2].

System Setup:

e Cells: CHO-K1 or HEK293 cells stably expressing the human NaV channel of interest [2].
¢ Recording Configuration: Whole-cell voltage-clamp at room temperature [2].

Typical Voltage Protocol:

¢ Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are closed and
available for activation.
e Apply repetitive depolarizing test pulses (e.g., to -20 mV for 25 ms) at a low frequency (e.g., 0.1 Hz).
e After obtaining a stable baseline, apply PbTx-3 or brevenal extracellularly and continue recording.
e Analyze key parameters:
o Peak Current (Ipeak): The maximum inward current, indicating the number of channels
opening transiently.
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o Late Current (llate): The non-inactivating current component (e.g., averaged from 85-95% of
the pulse duration), indicating impaired inactivation [2].

Antagonism: Brevetoxin vs. Brevenal

Brevenal is a natural polyether that acts as a competitive antagonist of brevetoxins [2].

¢ Mechanism: Brevenal reduces brevetoxin binding and can antagonize its effects when applied
before, during, or after brevetoxin exposure [2].

e Potency: Brevenal is over 1000-fold less potent than PbTx-3 in functional assays [2].

¢ Binding Interaction: Radioligand studies show brevenal can displace brevetoxin, but brevetoxin
does not effectively inhibit brevenal binding, suggesting a partially overlapping binding site or an
allosteric mechanism [2].

Cellular Signaling Consequences

PbTx-3 binding to NaV channels has significant downstream cellular effects, particularly in neurons. The

diagram below illustrates the key signaling pathways impacted [4].
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>Cellular signaling cascade triggered by PbTx-3 binding, leading to altered gene expression.

The specific outcome depends on toxin concentration, influencing neuronal signaling, survival, and synaptic

plasticity [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Molecular Determinants of Brevetoxin Binding to Voltage ... [pmc.ncbi.nlm.nih.gov]
2. Brevetoxin versus Brevenal Modulation of Human Nav1l ... [pmc.ncbi.nim.nih.gov]
3. 4.1. Materials [bio-protocol.org]

4. Brevetoxin activation of voltage-gated sodium channels ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [PbTx-3 site 5 sodium channel binding]. Smolecule, [2026]. [Online
PDF]. Available at: [https://www.smolecule.com/products/b624133#pbtx-3-site-5-sodium-channel-
binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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